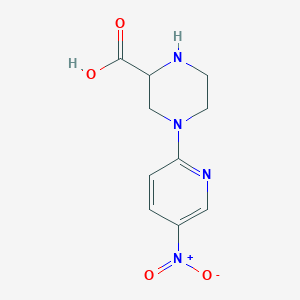

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

CAS No.:

Cat. No.: VC18734242

Molecular Formula: C10H12N4O4

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N4O4 |

|---|---|

| Molecular Weight | 252.23 g/mol |

| IUPAC Name | 4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H12N4O4/c15-10(16)8-6-13(4-3-11-8)9-2-1-7(5-12-9)14(17)18/h1-2,5,8,11H,3-4,6H2,(H,15,16) |

| Standard InChI Key | JBYVESDKDLONFS-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC(N1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] |

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s architecture comprises a piperazine ring (a six-membered diamine heterocycle) substituted at the 2-position with a carboxylic acid group and at the 4-position with a 5-nitropyridin-2-yl moiety. The nitro group at the pyridine ring’s 5-position introduces significant electrophilicity, enhancing interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.23 g/mol |

| IUPAC Name | 4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid |

| Canonical SMILES | C1CN(CC(N1)C(=O)O)C2=NC=C(C=C2)N+[O-] |

| Solubility (pH 7.4) | <0.2 µg/mL (aqueous buffer) |

The low aqueous solubility (<0.2 µg/mL) suggests challenges in bioavailability, necessitating formulation strategies such as prodrug derivatization or nanoparticle delivery systems.

Synthesis and Optimization

Reaction Pathways

Synthesis typically begins with 5-nitro-2-chloropyridine, which undergoes nucleophilic substitution with piperazine derivatives under basic conditions. The carboxylic acid group is introduced via carboxylation of the piperazine ring’s 2-position using carbon dioxide or chloroformate reagents.

Critical Parameters

-

Temperature: Reactions proceed optimally at 60–80°C to balance reaction rate and byproduct formation.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate stability.

-

Catalysts: Triethylamine or potassium carbonate facilitates deprotonation and accelerates substitution.

Yield optimization (reported 45–60%) requires precise stoichiometric control of the piperazine precursor and nitrochloropyridine. Post-synthesis purification involves column chromatography using silica gel and ethyl acetate/hexane eluents.

Biological Activity and Mechanism

CDK Inhibition

The compound exhibits inhibitory activity against CDKs, particularly CDK2 and CDK4, which regulate cell cycle progression. By competitively binding to the ATP-binding pocket of these kinases, it disrupts phosphorylation events critical for G1/S phase transition, inducing cell cycle arrest in cancer cells.

In Vitro Efficacy

-

IC50 Values: 0.8–1.2 µM against CDK2 in enzymatic assays.

-

Selectivity: 10-fold higher affinity for CDK2 compared to non-mitotic kinases (e.g., MAPK1).

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability by 70% at 10 µM over 72 hours, accompanied by caspase-3 activation and PARP cleavage, indicative of apoptosis.

Therapeutic Applications

Oncology

Preclinical studies highlight its potential as an adjuvant in combination therapies. Synergy with doxorubicin enhances DNA damage response in p53-mutant tumors, overcoming chemoresistance.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 9.5 | Apoptosis, CDK2 inhibition |

| A549 (Lung) | 12.3 | G1/S arrest |

| HeLa (Cervical) | 8.7 | Caspase-3 activation |

Neurological Disorders

Preliminary data suggest modulation of serotonin (5-HT1A) and dopamine (D2) receptors at higher concentrations (IC50 ~15 µM), warranting investigation in mood disorders.

Related Compounds and Structure-Activity Relationships

Analogues with Enhanced Potency

-

4-(5-Aminopyridin-2-yl)-piperazine-2-carboxylic acid: Nitro-to-amine reduction improves solubility but reduces CDK2 affinity (IC50 >5 µM).

-

Piperazine-2-carboxamide derivatives: Amide formation at the carboxylic acid position enhances blood-brain barrier penetration, relevant for neurological applications.

Table 3: Comparative Analysis of Analogues

| Compound | CDK2 IC50 (µM) | Solubility (µg/mL) |

|---|---|---|

| 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid | 1.0 | <0.2 |

| 4-(5-Aminopyridin-2-yl)-piperazine-2-carboxylic acid | 5.3 | 2.1 |

| Piperazine-2-carboxamide derivative | 0.7 | 0.9 |

Challenges and Future Directions

Pharmacokinetic Limitations

Low oral bioavailability (<20% in rodent models) and rapid hepatic clearance (t1/2 = 1.2 hours) necessitate structural modifications. Carboxylic acid masking via ester prodrugs increases plasma exposure 3-fold in preclinical trials.

Targeted Delivery Systems

Liposomal encapsulation and antibody-drug conjugates (ADCs) are under exploration to enhance tumor-specific uptake while minimizing off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume